3,5-Dinitro-tyr-oh
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Overview
Description
3,5-Dinitro-L-tyrosine monohydrate is a non-proteinogenic L-alpha-amino acid that is derived from L-tyrosine. It is characterized by the substitution of nitro groups at positions 3 and 5 on the aromatic ring of the tyrosine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-L-tyrosine monohydrate typically involves the nitration of L-tyrosine. The reaction is carried out under controlled conditions using nitrating agents such as nitric acid and sulfuric acid. The process involves the following steps:
Nitration: L-tyrosine is dissolved in a mixture of concentrated nitric acid and sulfuric acid.
Reaction Conditions: The reaction mixture is maintained at a low temperature to control the rate of nitration and prevent over-nitration.
Isolation: The product is isolated by precipitation and purified through recrystallization.
Industrial Production Methods
Industrial production of 3,5-dinitro-L-tyrosine monohydrate follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale nitration is carried out in batch reactors with precise control over temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-L-tyrosine monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of L-tyrosine.
Substitution: Various substituted tyrosine derivatives depending on the reagents used
Scientific Research Applications
3,5-Dinitro-L-tyrosine monohydrate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic applications and as a biomarker for oxidative stress.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-dinitro-L-tyrosine monohydrate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Protein Modification: It can modify proteins through nitration, affecting their function and stability.
Signal Transduction: The compound may influence cellular signaling pathways by altering the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-L-tyrosine: Contains a single nitro group at position 3.
5-Nitro-L-tyrosine: Contains a single nitro group at position 5.
3,5-Dinitro-D-tyrosine: The D-enantiomer of 3,5-dinitro-L-tyrosine.
Properties
Molecular Formula |
C9H11N3O8 |
---|---|
Molecular Weight |
289.20 g/mol |
IUPAC Name |
2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H9N3O7.H2O/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);1H2 |
InChI Key |
IZLZTNHJGCMKEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N.O |
Origin of Product |
United States |
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